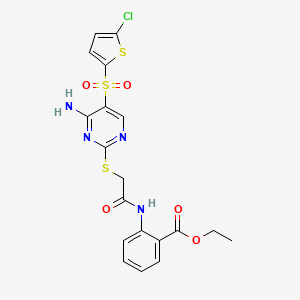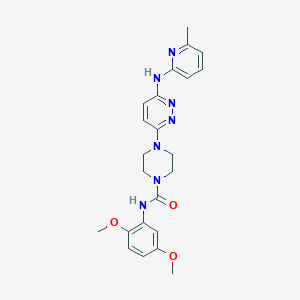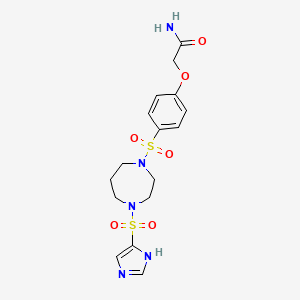![molecular formula C20H22N4O2S B2760410 5-(cinnamylthio)-7-isopropyl-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione CAS No. 1321836-76-3](/img/structure/B2760410.png)
5-(cinnamylthio)-7-isopropyl-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-diones are a class of compounds that contain a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms, fused to another pyrimidine ring . They are part of a larger class of compounds known as pyrimidines, which are important in many biological processes .
Synthesis Analysis
The synthesis of pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-diones often involves the reaction of aminopyrimidines with various carbonyl compounds . The exact method can vary depending on the specific substituents that are present on the pyrimidine rings .Molecular Structure Analysis
The molecular structure of pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-diones can be analyzed using various spectroscopic techniques . The presence of specific functional groups can often be inferred from the chemical shifts observed in NMR spectroscopy .Chemical Reactions Analysis
Pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-diones can undergo a variety of chemical reactions, depending on the specific substituents that are present . For example, they can participate in substitution reactions, where one group is replaced by another .Physical And Chemical Properties Analysis
The physical and chemical properties of pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-diones can be influenced by the specific substituents that are present . For example, the presence of electron-donating or electron-withdrawing groups can affect their reactivity .Aplicaciones Científicas De Investigación
Antiproliferative Activity
Cinnamylthio-substituted pyrimido[4,5-d]pyrimidines have been investigated for their antiproliferative effects. These compounds inhibit cell growth and division, making them potential candidates for cancer therapy. Researchers have explored their impact on various cancer cell lines, assessing their cytotoxicity and apoptotic pathways .
Antioxidant Properties
The presence of cinnamylthio groups in this compound suggests antioxidant activity. Antioxidants play a crucial role in neutralizing free radicals and protecting cells from oxidative damage. Studies have evaluated the radical-scavenging potential of these pyrimido[4,5-d]pyrimidines .
Anti-inflammatory Effects
Inflammation is associated with various diseases, including autoimmune disorders and chronic conditions. Cinnamylthio-substituted pyrimido[4,5-d]pyrimidines have shown promise as anti-inflammatory agents. Researchers have explored their impact on inflammatory pathways and cytokine production .
Hepatoprotective Activity
Liver health is critical for overall well-being. Some studies suggest that cinnamylthio-substituted pyrimido[4,5-d]pyrimidines exhibit hepatoprotective effects. These compounds may help prevent liver damage caused by toxins or diseases .
Diuretic Properties
Diuretics promote urine production and enhance fluid elimination. Certain pyrimido[4,5-d]pyrimidines, including those with cinnamylthio substituents, have been investigated for their diuretic activity. Understanding their mechanisms of action can contribute to the development of novel diuretic drugs .
Antimicrobial Potential
Cinnamylthio-substituted pyrimido[4,5-d]pyrimidines have been tested against various microbial strains, including bacteria and fungi. Their antimicrobial properties make them interesting candidates for combating infections. Researchers explore their efficacy, safety, and potential mechanisms of action .
Mecanismo De Acción
Target of Action
Similar compounds, such as pyrido[2,3-d]pyrimidines, have been identified as inhibitors of phosphatidylinositol 3-kinase (pi3k), protein tyrosine kinases, and cyclin-dependent kinases . These targets play crucial roles in cellular signaling pathways, influencing cell growth, proliferation, and survival.
Biochemical Pathways
, related compounds have been shown to impact pathways involving PI3K, protein tyrosine kinases, and cyclin-dependent kinases. These pathways play critical roles in cell growth, proliferation, and survival. By inhibiting these targets, the compound could potentially disrupt these pathways, leading to downstream effects such as inhibited cell growth or induced cell death.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound . Factors such as temperature, pH, and the presence of other molecules can impact the compound’s stability and its ability to interact with its targets.
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
1,3-dimethyl-5-[(E)-3-phenylprop-2-enyl]sulfanyl-7-propan-2-ylpyrimido[4,5-d]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O2S/c1-13(2)16-21-17-15(19(25)24(4)20(26)23(17)3)18(22-16)27-12-8-11-14-9-6-5-7-10-14/h5-11,13H,12H2,1-4H3/b11-8+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPLMLTYRUTVRPY-DHZHZOJOSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC2=C(C(=N1)SCC=CC3=CC=CC=C3)C(=O)N(C(=O)N2C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=NC2=C(C(=N1)SC/C=C/C3=CC=CC=C3)C(=O)N(C(=O)N2C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(cinnamylthio)-7-isopropyl-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-((4aR,5R,5aR,8aR,9S)-10-(4-chlorophenyl)-2,6,8-trioxo-2,3,4a,5,5a,6,8a,9,9a,10-decahydro-5,9-methanothiazolo[5',4':5,6]thiopyrano[2,3-f]isoindol-7(8H)-yl)propanoic acid](/img/structure/B2760329.png)
![N-[(2,4-Dichlorophenyl)methyl]-N-[(3-hydroxycyclopentyl)methyl]prop-2-enamide](/img/structure/B2760332.png)
![8-Bromo-3-iodo-6-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B2760335.png)
![1-(1,3-Benzodioxol-5-yl)-4-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-pyrrolidinone](/img/structure/B2760336.png)

![(2E)-3-[5-(trifluoromethyl)thiophen-3-yl]prop-2-enoic acid](/img/structure/B2760338.png)
![3-(Bromomethyl)tricyclo[2.2.1.02,6]heptane](/img/structure/B2760339.png)



![N-[2-[(4-fluorophenyl)sulfonyl]-2-(2-thienyl)ethyl]methanesulfonamide](/img/structure/B2760347.png)
![8-(4-chlorophenyl)-3-[(2,6-dichlorophenyl)methyl]-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2760348.png)
![N-{3-cyano-4-[(4-methoxyphenyl)sulfanyl]phenyl}cyclopropanecarboxamide](/img/structure/B2760349.png)
![N-(1,3-benzodioxol-5-ylmethyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2760350.png)